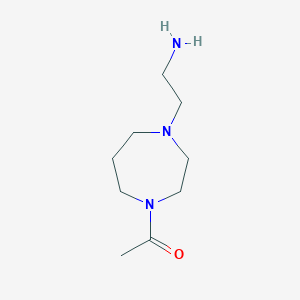

2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine

Description

The exact mass of the compound 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(13)12-5-2-4-11(6-3-10)7-8-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUJXKQEZJLFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Profiling of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine (IUPAC Name: 1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone). In the landscape of contemporary drug discovery, a profound understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a critical determinant of its journey from a promising lead to a viable clinical candidate. This document is structured to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and the practical, field-proven methodologies for determining the key physicochemical parameters of this and similar molecules. We will delve into the strategic importance and experimental determination of the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and aqueous solubility. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols. While specific experimental data for 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is not yet publicly available, this guide furnishes the necessary intellectual and procedural toolkit for its thorough evaluation.

Introduction: The Strategic Imperative of Physicochemical Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant rate of attrition at various stages of development. A primary contributor to this failure is a suboptimal physicochemical profile, which can lead to poor pharmacokinetic and pharmacodynamic properties. The molecule at the heart of this guide, 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, possesses a 1,4-diazepane scaffold, a privileged structure in medicinal chemistry known to be a component of various biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have shown a wide spectrum of activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, and even anticancer effects.[1][4]

Given the therapeutic potential of this chemical space, a rigorous and early-stage characterization of the physicochemical properties of novel analogs like 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is paramount. These properties, namely pKa, lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5] An early and accurate assessment of these parameters allows for the rational design of molecules with improved "drug-like" properties, thereby de-risking the development process and increasing the probability of success.

This guide is, therefore, not a mere compilation of data but a strategic manual for the modern drug hunter. It champions a proactive, rather than reactive, approach to physicochemical science in drug discovery.

Structural and Molecular Attributes

A foundational understanding of the molecule's structure is the first step in its comprehensive evaluation.

| Property | Value | Source |

| IUPAC Name | 1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone | PubChem |

| Molecular Formula | C₉H₁₉N₃O | [6] |

| Molecular Weight | 185.271 g/mol | [6] |

| CAS Number | 928003-92-3 | [6] |

| Chemical Structure |  | PubChem |

The Acid Dissociation Constant (pKa): A Master Variable of Physiological Behavior

The pKa of a molecule is a measure of its acidity or basicity and is defined as the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.[7] For a molecule like 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, which contains both a primary amine and tertiary amines within the diazepane ring, understanding its pKa is crucial. The ionization state of a drug profoundly influences its solubility, permeability across biological membranes, and binding to its target.[5][8]

The primary and tertiary amines in the structure are expected to be the main ionizable centers, acting as bases that will be protonated at physiological pH. The amide group is generally considered neutral under physiological conditions. The presence of multiple basic centers suggests that the molecule will have at least two pKa values.

Predicted and Experimental pKa Values

| Ionizable Group | Predicted pKa | Experimental pKa | Method |

| Primary Amine | ~9.5 - 10.5 | Not Determined | - |

| Tertiary Amine (diazepane ring) | ~7.5 - 8.5 | Not Determined | - |

Predicted values are estimations based on the functional groups present and should be confirmed experimentally.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[9]

3.2.1. Principle

The principle lies in the direct measurement of pH changes in a solution of the analyte upon the addition of a titrant. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the ionizable group has been neutralized.[10][11]

3.2.2. Materials and Equipment

-

2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine sample

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining constant ionic strength

-

Deionized water (18.2 MΩ·cm)

-

Nitrogen gas for purging

3.2.3. Step-by-Step Methodology [11][12][13]

-

Sample Preparation: Prepare a 1 mM solution of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine in deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

-

System Blank Titration: Perform a titration of the solvent system (deionized water with 0.15 M KCl) with the standardized HCl and NaOH to determine the contribution of the solvent to the titration curve.

-

Sample Titration (Acidic Titration):

-

Pipette a known volume (e.g., 20 mL) of the sample solution into the titration vessel.

-

Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode and temperature probe.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide.

-

Start the titration by adding small, precise increments of standardized 0.1 M HCl.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped by at least 2-3 units below the expected lowest pKa.

-

-

Sample Titration (Basic Titration):

-

Using the same solution from the acidic titration, titrate back with standardized 0.1 M NaOH.

-

Add small, precise increments of the base, recording the pH after each addition.

-

Continue the titration until the pH has risen by at least 2-3 units above the expected highest pKa.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both the acidic and basic titrations.

-

Determine the equivalence points from the first derivative of the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Specialized software can be used for more accurate determination of the pKa values from the titration data.

-

3.2.4. Causality Behind Experimental Choices

-

Constant Ionic Strength: Maintained with KCl to minimize changes in the activity coefficients of the ions, ensuring that the measured pH is a true reflection of the hydrogen ion concentration.

-

Nitrogen Purging: Removal of dissolved CO₂ is critical as it can form carbonic acid, which would interfere with the titration of a basic compound.

-

Back-Titration: Performing both an acidic and a basic titration can improve the accuracy and provide a more complete picture of the ionization behavior.

Visualization of pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): The Gatekeeper of Membrane Permeability

Lipophilicity, or the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, such as the gastrointestinal mucosa and the blood-brain barrier.[14][15] It is a key factor influencing a drug's absorption, distribution, and potential for off-target effects.[16] Lipophilicity is typically quantified as the logarithm of the partition coefficient (logP) for the neutral form of the molecule between an organic solvent (commonly n-octanol) and water.[14] The distribution coefficient (logD) is used for ionizable compounds and represents the partition at a specific pH.

Predicted and Experimental Lipophilicity Values

| Parameter | Predicted Value | Experimental Value | Method |

| XlogP | -1.0 | - | In silico prediction (PubChem) |

| logP | Not Predicted | Not Determined | - |

| logD at pH 7.4 | Not Predicted | Not Determined | - |

The predicted XlogP of -1.0 suggests that the molecule is relatively hydrophilic, which would favor good aqueous solubility but may present challenges for passive diffusion across lipid membranes. Experimental verification is essential.

Experimental Protocol: Shake-Flask Method for logP/logD Determination (OECD 107)

The shake-flask method is the "gold standard" for determining logP and logD values.[7][17] It involves measuring the concentration of the compound in two immiscible phases (n-octanol and water/buffer) after they have reached equilibrium.[8]

4.2.1. Principle

A solution of the compound is prepared in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The concentration of the compound in each phase is then determined, and the logP/logD is calculated from the ratio of these concentrations.[7][17]

4.2.2. Materials and Equipment

-

2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine sample

-

n-Octanol (reagent grade, pre-saturated with water/buffer)

-

Water or appropriate buffer (e.g., phosphate buffer at pH 7.4 for logD, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

4.2.3. Step-by-Step Methodology [7][8][17]

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

In a centrifuge tube, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase (e.g., 5 mL of each).

-

Add a small aliquot of the compound's stock solution.

-

Securely cap the tube and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C).

-

-

Phase Separation: Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases, avoiding any contamination from the interface.

-

Concentration Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

Calculate logP or logD as: logP (or logD) = log₁₀(P)

-

4.2.4. Causality Behind Experimental Choices

-

Pre-saturation of Phases: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.

-

Centrifugation: This ensures a clean separation of the two phases, preventing the formation of emulsions that can lead to inaccurate results.

-

Validated Analytical Method: The use of a sensitive and specific analytical method is essential for accurately quantifying the compound in each phase, especially when the partitioning is highly skewed to one phase.

Visualization of logP/logD Determination Workflow

Caption: Workflow for logP/logD determination by the shake-flask method.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental property that dictates the dissolution rate of a solid compound and, consequently, its absorption and bioavailability after oral administration.[18][19] Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.[18] For 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, which is predicted to be hydrophilic, good aqueous solubility is expected, but this must be confirmed experimentally.

Predicted and Experimental Aqueous Solubility

| Solubility Type | Predicted Value | Experimental Value | Method |

| Thermodynamic Solubility | High | Not Determined | - |

| Kinetic Solubility | High | Not Determined | - |

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the most relevant measure for understanding its intrinsic dissolution properties.[20][21]

5.2.1. Principle

An excess amount of the solid compound is added to the solvent (e.g., water or buffer) and agitated until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.[19][22]

5.2.2. Materials and Equipment

-

2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine solid sample

-

Water or appropriate buffers (e.g., pH 1.2, 4.5, 6.8 to mimic the GI tract)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Filtration device (e.g., syringe filters with low-binding membrane)

-

Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)

5.2.3. Step-by-Step Methodology [19][22][23]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid present.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Concentration Analysis: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

Confirmation of Equilibrium: It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is constant, confirming that equilibrium has been reached.

5.2.4. Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results. 37 °C is often used to mimic physiological conditions.

-

Filtration: This step is critical for removing any undissolved particles that would lead to an overestimation of the solubility.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds.[5][16][24] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[15][24]

5.3.1. Principle

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected, typically by turbidimetry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[16][24]

5.3.2. Materials and Equipment

-

2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine sample

-

DMSO

-

Aqueous buffer (e.g., PBS at pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of measuring turbidity or UV absorbance

5.3.3. Step-by-Step Methodology [15][16][24]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Detection:

-

Turbidimetric Method: Measure the light scattering in each well using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

-

Direct UV Method: After incubation, filter the contents of the wells and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.

-

-

Data Analysis: Plot the measured signal (turbidity or concentration) against the nominal compound concentration to determine the kinetic solubility.

Visualization of Solubility Determination Workflows

Caption: Workflows for thermodynamic and kinetic solubility determination.

Synthesis and Biological Context

Conclusion: A Roadmap for Rational Drug Design

This technical guide has laid out a comprehensive and scientifically rigorous framework for the physicochemical characterization of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine. While experimental data for this specific molecule is currently lacking, the detailed protocols and the underlying scientific principles provided herein offer a clear roadmap for its evaluation. By systematically determining the pKa, logP/logD, and aqueous solubility, researchers can gain invaluable insights into the potential of this compound as a drug candidate. This knowledge will not only inform the interpretation of biological data but also guide the rational design of future analogs with optimized ADME properties. The proactive application of these fundamental physicochemical principles is a cornerstone of modern, efficient, and successful drug discovery.

References

- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. Accessed February 22, 2026.

- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Accessed February 22, 2026.

- CymitQuimica. 1-(4-(2-Aminoethyl)-1,4-diazepan-1-yl)ethanone. CymitQuimica Website. Accessed February 22, 2026.

- El-Gamal, M. I., et al. Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors.

- BioDuro. ADME Solubility Assay. BioDuro Website. Accessed February 22, 2026.

- Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery. PubMed. 2008.

- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Accessed February 22, 2026.

- Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem Website. Accessed February 22, 2026.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website. Accessed February 22, 2026.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec Website. Accessed February 22, 2026.

- World Health Organiz

- Ahmad, U. Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Website. Accessed February 22, 2026.

- Creative Biolabs. Thermodynamic Solubility Testing Service. Creative Biolabs Website. Accessed February 22, 2026.

- OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD iLibrary. 2006.

- de Campos, V. E. B., et al. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. 2016.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery Website. Accessed February 22, 2026.

- protocols.io. In-vitro Thermodynamic Solubility. protocols.io Website. 2025.

- USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. 2015.

- ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC Website. Accessed February 22, 2026.

- WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO Website. 2018.

- Ruiz-Pérez, L. M., et al. Rapid Determination of Ionization Constants (pKa)

- Biorelevant.com. Describes equilibrium solubility of a drug substance. Biorelevant.com Website. Accessed February 22, 2026.

- Berts, M., et al. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- DrugBank. Diazepam. DrugBank Website. Accessed February 22, 2026.

- Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Website. Accessed February 22, 2026.

- Al-Ghorbani, M., et al. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. 2017.

-

Kumar, A., et al. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][14][16]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. PubMed. 2016.

- Al-Blewi, F. F., et al. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. 2023.

-

ACS Publications. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][14][16]benzodiazepines. ACS Publications. Accessed February 22, 2026.

- Orfi, L., et al. Development of Methods for the Determination of pKa Values. PubMed Central. 2009.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. 2024.

- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination Website. Accessed February 22, 2026.

- Lee, J. Y., et al. Characterization of physicochemical properties of ferulic acid. PubMed. 2003.

- Salgado, L., & Vargas-Hernández, C. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. 2014.

- Rao, K. S., et al.

- Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. 2016.

- JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR. 2015.

- The Good Scents Company. perillaldehyde p-mentha-1,8-dien-7-al. The Good Scents Company Website. Accessed February 22, 2026.

- Arnold Magnetic Technologies. ALNICO 3. Arnold Magnetic Technologies Website. Accessed February 22, 2026.

- UV-VIS Spectroscopy. pKa of a dye. UV-VIS Spectroscopy Website. Accessed February 22, 2026.

- ResearchGate. Pharmacokinetic/Toxicity Properties of the New Anti-Staphylococcal Lead Compound SK-03-92.

- MilliporeSigma. Phenolphthalin =92 81-90-3. MilliporeSigma Website. Accessed February 22, 2026.

- Berkhout, J. H., & Ram, A. H. N. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. 2019.

- NIST. Diazepam - the NIST WebBook. NIST Website. Accessed February 22, 2026.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. scispace.com [scispace.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. 1-(4-(2-Aminoethyl)-1,4-diazepan-1-yl)ethanone [cymitquimica.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 18. enamine.net [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 21. protocols.io [protocols.io]

- 22. who.int [who.int]

- 23. scielo.br [scielo.br]

- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

"in vitro metabolic stability of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine"

An In-Depth Technical Guide to Assessing the In Vitro Metabolic Stability of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a therapeutic agent, its pharmacokinetic profile is as critical as its pharmacodynamic activity. Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[1][2][3] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, potentially requiring high or frequent dosing, which can lead to patient non-compliance and undesirable side effects.[2] Conversely, a compound that is excessively stable may accumulate in the body, leading to toxicity. Therefore, early in vitro assessment of metabolic stability is a non-negotiable step in modern drug discovery, enabling a data-driven approach to select and optimize candidates with favorable pharmacokinetic properties.[4][5]

This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of a specific NCE: 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine . As a Senior Application Scientist, the focus here is not merely on protocols, but on the underlying scientific rationale, the establishment of self-validating experimental systems, and the intelligent interpretation of data to guide critical drug development decisions.

Part 1: Structural Analysis & Predictive Metabolism

Before embarking on experimental work, a thorough analysis of the molecule's structure can provide valuable hypotheses about its likely metabolic fate. The structure of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine presents several potential sites for enzymatic attack, often referred to as "metabolic soft spots."

Key Structural Features and Potential Metabolic Pathways:

-

N-Acetyl Group: The acetyl moiety is an amide linkage, making it a prime target for hydrolytic enzymes such as amidases or deacetylases (e.g., Histone Deacetylases - HDACs), which are present in cytosolic fractions.[6][7] This N-deacetylation would yield the corresponding secondary amine.

-

Ethylamine Side-Chain: The primary amine is a key functional group susceptible to several metabolic pathways. It can undergo oxidative deamination catalyzed by Cytochrome P450 (CYP) enzymes or monoamine oxidases (MAOs). This process would lead to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.

-

1,4-Diazepane Ring: This saturated heterocyclic ring is a target for oxidation, primarily by CYP enzymes. This can result in N-dealkylation or, more commonly, aliphatic hydroxylation at various positions on the carbon backbone of the ring.

Based on this analysis, the primary enzymes of interest are CYPs (abundant in liver microsomes), and potentially hydrolases and MAOs (present in hepatocytes and S9 fractions).[8][9]

Part 2: Core Experimental Protocols for Stability Assessment

To experimentally determine the metabolic stability, two primary in vitro systems are employed in a tiered approach: Liver Microsomes and Cryopreserved Hepatocytes.

Protocol 1: Liver Microsomal Stability Assay

Expertise & Experience: This assay is the workhorse for early-stage screening.[8] Its primary utility is to assess Phase I metabolic stability, as liver microsomes are subcellular fractions rich in membrane-bound CYP and UDP-glucuronosyltransferase (UGT) enzymes.[9][10] The assay's predictive power hinges on the inclusion of a necessary cofactor, NADPH, which donates the reducing equivalents required for CYP enzyme activity.[8][11] By running a parallel incubation without NADPH, we create a self-validating system that distinguishes between enzymatic degradation and chemical instability.[10]

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine in DMSO.

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]

-

Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 20 mg/mL stock) on ice and prepare a working solution of 1 mg/mL in phosphate buffer.[13] Keep on ice at all times.

-

NADPH Regenerating System (NRS) Solution: To ensure a sustained supply of NADPH throughout the incubation, an NRS is crucial. A common system consists of NADP+, glucose-6-phosphate (G6P), and G6P-dehydrogenase in phosphate buffer. Alternatively, a pre-made commercial solution can be used.

-

Quenching Solution: Prepare ice-cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS should be a structurally similar but non-interfering compound.

-

-

Incubation Procedure:

-

Dispense the microsomal working solution into reaction tubes or a 96-well plate.

-

Add the test compound to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[12]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS solution. For the negative control wells, add buffer instead of NRS.[11]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to the quenching solution.[14] The 0-minute sample is typically taken immediately after adding the NRS.

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 3000 x g for 10 min) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

-

Analyze the samples by monitoring the disappearance of the parent compound relative to the stable internal standard over time.[8]

-

Protocol 2: Hepatocyte Stability Assay

Expertise & Experience: While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a living cell. Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the complete complement of Phase I and Phase II enzymes, along with the necessary cofactors at physiological levels.[15][16][17] Furthermore, because they are intact cells, they account for cellular uptake and transport processes, providing a more physiologically relevant measure of intrinsic clearance.[17] Cryopreserved hepatocytes offer the convenience of on-demand use while retaining metabolic activities comparable to fresh cells.[15]

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Incubation Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[15]

-

Hepatocyte Suspension: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Gently transfer the cells to pre-warmed incubation medium. Determine cell viability and density using the trypan blue exclusion method. Dilute the cell suspension to a final working concentration, typically 0.5-1.0 x 10^6 viable cells/mL.[15][18]

-

Test Compound Working Solution: Prepare a 2x working solution of the test compound in incubation medium. For a final 1 µM concentration, this would be a 2 µM solution.

-

-

Incubation Procedure:

-

Plate the hepatocyte suspension in a non-coated plate (e.g., 12-well or 24-well).[15]

-

Add an equal volume of the 2x test compound working solution to the cells to initiate the reaction. The final cell density will be halved (e.g., 0.5 x 10^6 cells/mL).

-

Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[15]

-

Controls: Include a negative control using heat-inactivated hepatocytes to account for non-enzymatic degradation.[15] Also include positive control compounds with known high and low turnover rates (e.g., Verapamil and Umbelliferone, respectively) to validate the metabolic competency of the hepatocyte batch.[17]

-

Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension and terminate the reaction using an ice-cold acetonitrile/IS solution.[15]

-

-

Sample Processing & Analysis:

-

The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal assay.

-

Part 3: Data Analysis, Presentation, and Visualization

Data Analysis & Calculations:

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound.

-

Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

-

k = -slope

-

t½ = 0.693 / k[15]

-

-

Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

Data Presentation:

Quantitative data should be summarized in a clear, comparative table. Below is a hypothetical data summary for 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine.

| Assay System | Species | t½ (min) | CLint | Stability Classification |

| Liver Microsomes | Human | 45 | 30.8 µL/min/mg | Moderate |

| Rat | 25 | 55.4 µL/min/mg | High | |

| Hepatocytes | Human | 75 | 23.1 µL/min/10⁶ cells | Moderate |

| Rat | 38 | 45.6 µL/min/10⁶ cells | High |

Interpretation:

-

Stability Classification: Compounds can be broadly classified based on their clearance values. For example, in human liver microsomes, a CLint < 30 µL/min/mg might be considered low to moderate stability, while > 80 µL/min/mg would be high.

-

Interspecies Differences: The data above suggest the compound is metabolized more rapidly in rats than in humans. This is a critical insight for selecting the appropriate animal species for further preclinical toxicology and pharmacokinetic studies.

-

Microsomes vs. Hepatocytes: A significantly higher clearance in hepatocytes compared to microsomes could suggest the involvement of Phase II enzymes or active cellular uptake, warranting further investigation.

Mandatory Visualizations:

Caption: Overall workflow for in vitro metabolic stability assessment.

Caption: Predicted metabolic pathways of the target compound.

Conclusion and Forward Look

The in vitro metabolic stability assays are indispensable tools in drug discovery. For 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, the combined data from microsomal and hepatocyte systems provide a robust initial assessment of its metabolic fate. A finding of moderate stability in human systems is often encouraging, suggesting the compound is likely to have a reasonable in vivo half-life. The observed higher clearance in rats provides crucial guidance for the design of subsequent preclinical studies.

Should the compound exhibit high metabolic liability, the next logical step would be metabolite identification studies to confirm the predicted pathways. This information would then feed back to the medicinal chemistry team, enabling them to make targeted structural modifications—such as replacing the acetyl group with a more stable moiety or blocking a site of oxidation—to enhance metabolic stability and craft a more viable drug candidate.

References

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (URL: [Link])

-

Interrelationships between the enzymes of ethanolamine metabolism in Escherichia coli. (URL: [Link])

-

What is the importance of metabolic stability in drug design? - Patsnap Synapse. (URL: [Link])

-

Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed. (URL: [Link])

-

Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: [Link])

-

Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (URL: [Link])

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

-

Hepatocyte Stability Assay - Domainex. (URL: [Link])

-

Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (URL: [Link])

-

Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks - ResearchGate. (URL: [Link])

-

Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC. (URL: [Link])

-

ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

-

metabolic stability in liver microsomes - Mercell. (URL: [Link])

-

Full article: In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant - Taylor & Francis. (URL: [Link])

-

How to use hepatocytes for intrinsic clearance prediction? - Patsnap Synapse. (URL: [Link])

-

Initial Metabolic Step of a Novel Ethanolamine Utilization Pathway and Its Regulation in Streptomyces coelicolor M145 - PMC. (URL: [Link])

-

Min-max Driving Force Analysis and In Vitro Enzyme Characterization of Proposed In Vivo Ethylenediamine Production Pathway. (URL: [Link])

-

Widespread and Enzyme-independent Nϵ-Acetylation and Nϵ-Succinylation of Proteins in the Chemical Conditions of the Mitochondrial Matrix - PMC. (URL: [Link])

-

The mechanism of action of ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme. Evidence for a carboxyl group at the active site - PubMed. (URL: [Link])

-

The mechanism of action of ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme. The source of the third methyl hydrogen in the 5'-deoxyadenosine generated from the cofactor during catalysis - PubMed. (URL: [Link])

-

Strategies for In Vitro Metabolic Stability Testing. (URL: [Link])

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. (URL: [Link])

-

Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - ACS Publications. (URL: [Link])

-

Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder - PubMed. (URL: [Link])

-

Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - PubMed. (URL: [Link])

-

1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability | Request PDF - ResearchGate. (URL: [Link])

-

Deacetylation | Encyclopedia MDPI. (URL: [Link])

-

Metabolic Reprogramming by Class I and II Histone Deacetylases - PMC. (URL: [Link])

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (URL: [Link])

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL: [Link])

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (URL: [Link])

Sources

- 1. longdom.org [longdom.org]

- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Metabolic Reprogramming by Class I and II Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 9. bdj.co.jp [bdj.co.jp]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. mercell.com [mercell.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Stability Assays [merckmillipore.com]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Toxicity Screening of 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine

Executive Summary

The compound 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine (CAS: 864350-82-3) represents a "privileged scaffold" in medicinal chemistry—a 1,4-diazepane ring functionalized with an acetyl group (reducing N4 basicity) and a reactive primary ethylamine tail at N1. While diazepane derivatives are frequently utilized in CNS (sigma receptor ligands), antihistamine, and cardiovascular drug discovery, the specific combination of a flexible 7-membered ring and a primary amine necessitates a rigorous "fail-early" safety screening strategy.

This guide outlines a self-validating, tiered screening protocol designed to identify "showstopper" toxicities—specifically genotoxicity (mutagenicity) and cardiotoxicity (hERG inhibition)—before advancing to expensive in vivo models.

Phase 1: In Silico Profiling & Structural Alerts

Before wet-lab experimentation, computational assessment must filter for structural alerts. For this specific molecule, the primary amine and the diazepane ring are the focal points.

Structural Alert Analysis (QSAR)

-

Primary Amine (–NH₂): The ethylamine tail is a nucleophilic "warhead." In silico tools (e.g., Derek Nexus, OECD QSAR Toolbox) often flag primary aliphatic amines for potential skin sensitization and idiosyncratic toxicity due to metabolic activation (oxidative deamination to aldehydes).

-

Diazepane Ring: Generally considered a safe scaffold, but its lipophilicity and nitrogen content are classic indicators for hERG channel affinity (see Phase 4).

-

Acetyl Group: The N-acetyl moiety is an amide; it is generally stable and non-reactive, serving to lower the pKa of the N4 nitrogen, potentially improving the safety profile compared to the bis-basic parent diazepane.

Decision Gate: If QSAR predicts high probability (>70%) of mutagenicity, prioritize the Ames test immediately. If predicted safe, proceed with the standard parallel workflow.

Phase 2: Genotoxicity Screening (The Ames Test)

The OECD 471 Bacterial Reverse Mutation Test is the gold standard for identifying DNA-reactive mutagens.

Rationale

The metabolic processing of the ethylamine side chain (via amine oxidases) could generate reactive aldehydes capable of forming DNA adducts. Therefore, testing with and without metabolic activation (S9 fraction) is non-negotiable.

Experimental Protocol

System: Salmonella typhimurium (Strains TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Preparation: Dissolve 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine in DMSO (solubility check required; max concentration 5 mg/plate).

-

Dosing: 5 concentrations (e.g., 0.5, 1.5, 5, 15, 50, 500 µ g/plate ).

-

Metabolic Activation:

-

(-S9): Direct mutagenicity.

-

(+S9): Induced rat liver S9 fraction (Aroclor 1254 or Phenobarbital/β-naphthoflavone induced) to simulate hepatic metabolism.

-

-

Incubation: Plate incorporation method, 48–72 hours at 37°C.

-

Readout: Count revertant colonies.

Validation Criteria:

-

Positive Control: 2-Aminoanthracene (+S9) and Sodium Azide (-S9) must show >2-fold increase in revertants.

-

Negative Control: DMSO vehicle must remain within historical background range.

Caption: Workflow for OECD 471 Ames Test distinguishing metabolic (+S9) vs. direct (-S9) mutagenicity pathways.

Phase 3: In Vitro Cytotoxicity (MTT Assay)

To define the therapeutic window, we must determine the concentration at which the compound kills 50% of cells (

Cell Line Selection

-

HepG2 (Human Liver Carcinoma): Selected to assess hepatotoxicity potential, as the liver is the primary site of diazepane metabolism.

-

HEK293 (Human Embryonic Kidney): A robust general toxicity model.

Methodology

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Expose cells to the compound (0.1 µM to 100 µM) for 24h and 48h.

-

MTT Addition: Add 0.5 mg/mL MTT reagent. Incubate 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Quantification: Measure Absorbance at 570 nm.

Data Interpretation (Mock Table)

| Concentration (µM) | HepG2 Viability (%) | HEK293 Viability (%) | Interpretation |

| 0 (Vehicle) | 100 ± 2.1 | 100 ± 1.8 | Valid Baseline |

| 1.0 | 98 ± 3.4 | 99 ± 2.0 | Non-Toxic |

| 10.0 | 92 ± 4.1 | 95 ± 3.2 | Potential Threshold |

| 50.0 | 65 ± 5.5 | 82 ± 4.0 | Mild Cytotoxicity |

| 100.0 | 42 ± 6.2 | 60 ± 5.1 | Overt Toxicity |

Note: If

Phase 4: Cardiotoxicity (hERG Inhibition)

Critical Alert: Nitrogen-containing heterocycles with basic amines (like the N1-ethylamine tail) are notorious for blocking the hERG potassium channel, leading to QT prolongation and potentially fatal Torsades de Pointes. This is the highest risk factor for this chemical class.

Mechanism

The protonated amine at physiological pH (pKa ~9.5) can mimic potassium ions or bind to the aromatic residues (Tyr652/Phe656) inside the hERG pore.

Screening Protocol (Fluorescence Polarization or Patch Clamp)

For preliminary screening, a Fluorescence Polarization (FP) displacement assay is cost-effective.

-

Tracer: Use a known high-affinity hERG blocker tagged with a fluorophore (e.g., Red-hERG Tracer).

-

Membranes: Use membrane preparations overexpressing hERG.

-

Competition: Titrate 2-(4-Acetyl-1,4-diazepan-1-yl)ethanamine. If it binds hERG, it displaces the tracer, reducing polarization.

-

Validation: Positive control E-4031 (known hERG blocker).

Caption: Pathophysiological cascade of hERG inhibition by basic nitrogen heterocycles leading to cardiotoxicity.

Phase 5: Physicochemical & ADME Prediction (PAMPA)

Toxicity is irrelevant if the drug cannot reach the target, but high permeability often correlates with high toxicity.

-

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Relevance: The primary amine is highly polar and ionizable. At pH 7.4, it will be positively charged, potentially limiting passive diffusion across the blood-brain barrier (BBB) unless active transport is involved.

-

Target: For CNS indications (typical for diazepanes), permeability (

) should be

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

-

Vandenberg, J.I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. [Link]

-

Riss, T.L., et al. (2013). Cell Viability Assays: MTT Assay. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

An In-Depth Technical Guide to the Exploratory CNS Screening of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine (Compound AZ-421)

Abstract

This guide provides a comprehensive framework for the exploratory screening of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, herein designated as AZ-421, a novel chemical entity with potential for central nervous system (CNS) activity. The structural motifs of AZ-421, specifically the 1,4-diazepane core and the N-acetyl-ethylamine side chain, suggest potential interactions with key CNS targets. This document outlines a multi-tiered screening cascade designed to efficiently identify and characterize the pharmacological profile of AZ-421. The workflow progresses from broad, high-throughput primary screening to more focused secondary functional assays and essential early-stage ADME-Tox profiling. We detail the scientific rationale behind experimental choices, provide step-by-step protocols for key assays, and present illustrative data to guide researchers through the process of hit identification, validation, and early-stage lead characterization. The objective is to provide a robust, self-validating system for the initial assessment of novel compounds like AZ-421, thereby accelerating informed decision-making in CNS drug discovery programs.[1][2][3]

Introduction & Rationale

The discovery of novel CNS-active agents remains a significant challenge in pharmaceutical research, largely due to the complexity of the brain and the stringent requirements for drug candidates, such as the ability to cross the blood-brain barrier (BBB).[4] The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous CNS-active compounds, including benzodiazepines.[5] This suggests that derivatives of this scaffold are worthy of investigation for new therapeutic agents.[5][6][7][8]

Structural Analysis of Compound AZ-421 and Rationale for Screening

Compound AZ-421, 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, was designed based on the hypothesis that combining the 1,4-diazepane core with an ethylamine side chain could yield a molecule with affinity for monoamine neurotransmitter systems. The ethylamine moiety is a common feature of neurotransmitters like dopamine, serotonin, and norepinephrine, while the diazepane ring offers a flexible scaffold for receptor interaction. The acetyl group may influence metabolic stability and receptor subtype selectivity. Based on this structural analysis, an initial screening campaign targeting a broad range of CNS receptors is warranted.

Overview of the Multi-Tiered Screening Cascade

An efficient screening process is critical to de-risk drug discovery programs early.[1][9] We employ a tiered approach, starting with broad, cost-effective assays and progressing to more complex and resource-intensive studies for promising hits. This cascade ensures that decisions are data-driven at each stage.

Caption: Multi-tiered screening cascade for AZ-421.

Phase 1: Primary In Vitro Screening - Target Identification

The initial step is to screen AZ-421 against a broad panel of CNS targets to identify potential molecular interactions without bias. Radioligand binding assays are the gold standard for this purpose due to their sensitivity, robustness, and high-throughput capability.[10][11][12][13]

Rationale for Target Panel Selection

A comprehensive panel covering major CNS receptor families is selected. This includes, but is not limited to, dopamine, serotonin, adrenergic, histamine, muscarinic, and opioid receptors, as well as key ion channels and transporters. This broad approach maximizes the potential for discovering novel activities.

Methodology: Radioligand Binding Assays

This protocol describes a general filtration-based binding assay, which is adaptable to various receptor targets.[12]

Objective: To determine the percentage inhibition of radioligand binding to a specific receptor by AZ-421 at a fixed concentration (e.g., 10 µM).

Materials:

-

Radioligand: Specific for each target (e.g., [³H]-Spiperone for D₂ receptors), high specific activity (>20 Ci/mmol).[13]

-

Membrane Preparations: Isolated membranes from cells or tissues expressing the target receptor.

-

Test Compound: AZ-421 dissolved in DMSO.

-

Binding Buffer: Target-specific buffer to maintain physiological conditions.

-

Filtration System: 96-well harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Step-by-Step Protocol:

-

Plate Setup: In a 96-well plate, add binding buffer to all wells.

-

Total Binding: Add vehicle (DMSO) to designated wells.

-

Non-Specific Binding (NSB): Add a high concentration of a known, non-labeled competing ligand to designated wells.

-

Test Compound: Add AZ-421 to the remaining wells to a final concentration of 10 µM.

-

Radioligand Addition: Add the specific radioligand to all wells at a concentration near its dissociation constant (Kd).

-

Membrane Addition: Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Harvesting: Rapidly filter the contents of the plate through the glass fiber filters using the harvester. Wash the filters with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis: The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

Illustrative Results & Hit Selection

A compound is typically considered a "hit" if it demonstrates >50% inhibition at the screening concentration.

Table 1: Illustrative Primary Screening Results for AZ-421 (10 µM)

| Target Receptor | Radioligand | % Inhibition | Hit? ( >50%) |

| Dopamine D₂ | [³H]-Spiperone | 85% | Yes |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 78% | Yes |

| Adrenergic α₁ | [³H]-Prazosin | 45% | No |

| Histamine H₁ | [³H]-Pyrilamine | 9% | No |

| Muscarinic M₁ | [³H]-Pirenzepine | 15% | No |

| ... (and other targets) | ... | <50% | No |

Interpretation: Based on this hypothetical data, AZ-421 is identified as a hit for the Dopamine D₂ and Serotonin 5-HT₂ₐ receptors, warranting progression to secondary, functional assays.

Phase 2: Secondary Screening - Functional Characterization

Following hit identification, the next critical step is to determine the functional activity of AZ-421 at the D₂ and 5-HT₂ₐ receptors. Is it an agonist that activates the receptor, or an antagonist that blocks it? This is assessed using cell-based functional assays that measure downstream signaling events.[14]

Rationale for Functional Assays

-

Dopamine D₂ Receptor: The D₂ receptor is a Gᵢ-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15] Therefore, a cAMP assay is the appropriate functional readout.[16][17][18][19]

-

Serotonin 5-HT₂ₐ Receptor: The 5-HT₂ₐ receptor is a Gᵩ-coupled GPCR. Its activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) concentration.[20] A calcium flux assay is the ideal method to measure this response.[21]

Methodology: Functional Assays

Objective: To determine if AZ-421 acts as an agonist or antagonist at the D₂ receptor by measuring changes in cAMP levels.

Protocol (Antagonist Mode):

-

Cell Seeding: Seed cells stably expressing the human D₂ receptor into a 384-well plate and incubate overnight.

-

Compound Addition: Add increasing concentrations of AZ-421 (or a known antagonist like haloperidol as a control) to the wells. Incubate to allow compound to bind to the receptor.

-

Agonist Stimulation: Add a known D₂ agonist (e.g., quinpirole) at a concentration that gives ~80% of the maximal response (EC₈₀). This is done in the presence of forskolin to stimulate a baseline level of cAMP production, which the D₂ receptor will then inhibit.

-

Lysis & Detection: After incubation, lyse the cells and use a detection kit (e.g., HTRF, GloSensor) to measure cAMP levels according to the manufacturer's protocol.[15][16][18]

-

Data Analysis: Plot the response (e.g., luminescence) against the log concentration of AZ-421. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of AZ-421 that inhibits 50% of the agonist response).

Objective: To determine if AZ-421 acts as an agonist or antagonist at the 5-HT₂ₐ receptor by measuring intracellular calcium mobilization.[22]

Protocol (Agonist Mode):

-

Cell Seeding: Seed cells stably expressing the human 5-HT₂ₐ receptor into a 384-well plate and incubate overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add increasing concentrations of AZ-421 (or a known agonist like serotonin as a control) to the wells.

-

Signal Reading: Measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of AZ-421. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of AZ-421 that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum possible effect).

Illustrative Results: Potency and Efficacy

Table 2: Illustrative Functional Assay Results for AZ-421

| Target | Assay Type | Mode | Result | Potency (pIC₅₀/pEC₅₀) | Efficacy (Eₘₐₓ) |

| Dopamine D₂ | cAMP | Antagonist | Active | 7.2 (IC₅₀ = 63 nM) | N/A |

| Serotonin 5-HT₂ₐ | Calcium Flux | Antagonist | Active | 8.1 (IC₅₀ = 8 nM) | N/A |

| Serotonin 5-HT₂ₐ | Calcium Flux | Agonist | Inactive | < 5.0 | < 10% |

pIC₅₀ = -log(IC₅₀); pEC₅₀ = -log(EC₅₀)

Interpretation: The hypothetical data indicate that AZ-421 is a potent antagonist at both the D₂ and 5-HT₂ₐ receptors, with significantly higher potency for 5-HT₂ₐ. It shows no agonist activity at 5-HT₂ₐ. This dual antagonist profile is characteristic of several atypical antipsychotic drugs.

Proposed Mechanism of Action

The dual antagonism of D₂ and 5-HT₂ₐ receptors is a well-established mechanism for atypical antipsychotic efficacy, potentially offering therapeutic benefits for conditions like schizophrenia with a lower risk of extrapyramidal side effects compared to pure D₂ antagonists.

Caption: Proposed dual antagonist mechanism of AZ-421.

Phase 3: Early ADME-Tox & Physicochemical Profiling

Assessing the "drug-likeness" of a compound early is crucial for CNS drug discovery to avoid late-stage attrition.[1][4][9][23] Key parameters include permeability across the BBB, metabolic stability, and potential for cytotoxicity.

Methodology

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across the BBB.[24][25][26]

Protocol:

-

A filter plate is coated with a lipid mixture mimicking the BBB (e.g., porcine brain lipid extract).[27]

-

This "acceptor" plate is placed on a "donor" plate containing AZ-421 in a buffer solution.

-

The system is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

-

After incubation, the concentrations in both compartments are measured (e.g., by LC-MS/MS).

-

The apparent permeability coefficient (Pₑ) is calculated.

This assay assesses how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).

Protocol:

-

Incubate AZ-421 at a low concentration (e.g., 1 µM) with human liver microsomes and NADPH (as a cofactor).

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction and analyze the remaining concentration of AZ-421 by LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

A simple assay using a stable cell line (e.g., HepG2, a human liver cell line) to assess general cytotoxicity.[1]

Protocol:

-

Incubate HepG2 cells with increasing concentrations of AZ-421 for 24-48 hours.

-

Add a viability reagent (e.g., resazurin or MTT).

-

Measure the signal (fluorescence or absorbance) to determine the percentage of viable cells.

-

Calculate the CC₅₀ (the concentration that causes 50% cell death).

Illustrative Data Summary

Table 3: Illustrative Early ADME-Tox Profile for AZ-421

| Assay | Parameter | Result | Interpretation |

| PAMPA-BBB | Pₑ (10⁻⁶ cm/s) | 8.5 | High probability of CNS penetration (CNS+).[28] |

| Metabolic Stability | t₁/₂ (min) | 45 | Moderate stability, suitable for further investigation. |

| Cytotoxicity (HepG2) | CC₅₀ (µM) | > 50 | Low potential for cytotoxicity. |

Interpretation: This hypothetical profile is promising. The compound shows high predicted BBB permeability, moderate metabolic stability (suggesting it will not be cleared too rapidly), and low cytotoxicity, making it a viable candidate for progression to in vivo studies.

Phase 4: In Vivo Proof-of-Concept - Behavioral Pharmacology (Proposed)

Based on the promising in vitro profile, the next logical step is to assess the effects of AZ-421 in vivo using rodent behavioral models.[2][29] These studies provide the first indication of whether the in vitro activity translates to a functional effect in a whole organism.

Proposed Study Design: Rodent Models

A tiered in vivo approach is recommended, starting with basic behavioral assessments before moving to more complex disease models.

Rationale: To assess for general CNS depressant (sedative) or stimulant effects. Atypical antipsychotics often produce a dose-dependent decrease in locomotor activity. Method: Mice or rats are administered AZ-421 (or vehicle) and placed in an open field arena. Activity (e.g., distance traveled, rearing) is automatically tracked using video software for 30-60 minutes.

Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[30][31][32][33] Given the strong serotonergic activity of AZ-421, assessing its anxiolytic or anxiogenic potential is important. The test is based on the animal's natural aversion to open, elevated spaces.[31][32][33] Method: The apparatus consists of two open arms and two enclosed arms.[31][32] After administration of AZ-421, a mouse is placed in the center of the maze and allowed to explore for 5-10 minutes.[31][32][34] The time spent in and the number of entries into the open arms are recorded as indices of anxiety; an anxiolytic compound typically increases open arm exploration.[32]

Experimental Workflow Diagram

Caption: Proposed workflow for initial in vivo behavioral screening.

Synthesis and Future Directions

The exploratory screening of AZ-421 has revealed a promising profile as a potent dual D₂/5-HT₂ₐ antagonist with high predicted brain permeability and a favorable early safety profile. These characteristics are consistent with those of clinically effective atypical antipsychotics.

Summary of Findings (Illustrative):

-

Primary Target Profile: Selective for Dopamine D₂ and Serotonin 5-HT₂ₐ receptors.

-

Functional Activity: Potent antagonist at both D₂ (IC₅₀ = 63 nM) and 5-HT₂ₐ (IC₅₀ = 8 nM) receptors.

-

Drug-like Properties: High predicted BBB permeability and moderate metabolic stability.

Proposed Next Steps:

-

In Vivo Confirmation: Execute the proposed behavioral studies to confirm CNS target engagement and establish a preliminary therapeutic window.

-

Lead Optimization: If in vivo results are positive, initiate a medicinal chemistry program to optimize potency, selectivity, and ADME properties. This could involve synthesizing analogs of AZ-421 to explore the structure-activity relationship (SAR).

-

Expanded Profiling: Conduct further in vitro safety screening, including CYP450 inhibition and hERG channel assays, to identify potential liabilities early.

-

Pharmacokinetic Studies: Perform rodent pharmacokinetic studies to determine key parameters like half-life, clearance, and brain-to-plasma ratio.

This structured, data-driven approach provides a solid foundation for advancing AZ-421 from a novel chemical entity to a viable lead candidate for the treatment of CNS disorders.

References

-

Elevated plus maze protocol. (2023). protocols.io. [Link]

-

De-Miguel, F. F., & Trueta, C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

-

Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

-

Elevated Plus Maze. (n.d.). Bio-protocol. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

-

Elevated Plus Maze: Understanding the Basics. (2017). Neurovations. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

-

Van der Graaf, P. H., & Gillingwater, E. (2009). ADDME – Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective. Drug Discovery Today, 14(21-22), 1055-1060. [Link]

-

In vitro Disease Models for Screening Services. (n.d.). NeuroProof. [Link]

-

In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2024). The Journal of American Medical Science and Research, 2(1). [Link]

-

Neurodegeneration In Vitro Screening Assay. (n.d.). MD Biosciences. [Link]

-

5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]

- Screening the activity of drugs for central nervous system (CNS). (n.d.).

-

Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. [Link]

-

CNS Cell based Assay Services. (n.d.). Creative Biolabs. [Link]

-

Coccurello, R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 171(15), 3624-3635. [Link]

-

De-Risking Drug Discovery Programmes Early with ADMET. (2011). SciSpace. [Link]

-

Neuroscience translational assays. (n.d.). Metrion Biosciences. [Link]

-

cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins Discovery. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. [Link]

-

CNS Pharmacology Models. (n.d.). Medicilon. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2018). ResearchGate. [Link]

-

Behavioral phenotyping in zebrafish for CNS drug testing. (2026). ZeClinics. [Link]

-

Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. [Link]

-

ADDME - Avoiding Drug Development Mistakes Early: Central nervous system drug discovery perspective. (2025). ResearchGate. [Link]

-

Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR. [Link]

-

Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (2015). Frontiers in Behavioral Neuroscience, 9, 29. [Link]

-

Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Scientific Reports, 13(1), 21118. [Link]

-

Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. In Receptor-Ligand Interactions (pp. 57-111). Humana Press. [Link]

-

Translational In Vivo Assays in Behavioral Biology. (2017). Current Protocols in Pharmacology, 77, 5.70.1-5.70.21. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]

-

Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

Essential CNS drug development – pre-clinical development. (2010). In CNS Drug Discovery and Development (pp. 43-66). Cambridge University Press. [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

-

The basics of preclinical drug development for neurodegenerative disease indications. (2009). Future Neurology, 4(4), 447-456. [Link]

-

Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. (2002). Journal of Biomolecular Screening, 7(3), 233-242. [Link]

-

Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... (2016). ResearchGate. [Link]

-

Time-critical early ADME characterization. (n.d.). Admescope. [Link]

-

Parallel Artificial Membrane Permeability Assay-BBB Kit. (n.d.). BioAssay Systems. [Link]

-

Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

-

CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. (n.d.). Altasciences. [Link]

-

Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. [Link]

-

Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities. (2026). BioProcess International. [Link]

Sources

- 1. ADDME – Avoiding Drug Development Mistakes Early: central nervous system drug discovery perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicilon.com [medicilon.com]

- 3. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]

- 4. scispace.com [scispace.com]

- 5. jocpr.com [jocpr.com]

- 6. Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]

- 7. chemisgroup.us [chemisgroup.us]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

- 14. neuroproof.com [neuroproof.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cosmobio.co.jp [cosmobio.co.jp]

- 20. innoprot.com [innoprot.com]

- 21. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 [pubmed.ncbi.nlm.nih.gov]